molecular formula C11H10ClN3O2 B2577289 N'-(2-chloroacetyl)-1H-indole-2-carbohydrazide CAS No. 37574-76-8

N'-(2-chloroacetyl)-1H-indole-2-carbohydrazide

Cat. No.: B2577289
CAS No.: 37574-76-8
M. Wt: 251.67
InChI Key: NQOBXNFXNFENLY-UHFFFAOYSA-N
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Description

N’-(2-chloroacetyl)-1H-indole-2-carbohydrazide is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals

Preparation Methods

The synthesis of N’-(2-chloroacetyl)-1H-indole-2-carbohydrazide typically involves the reaction of 1H-indole-2-carbohydrazide with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Chemical Reactions Analysis

N’-(2-chloroacetyl)-1H-indole-2-carbohydrazide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction under specific conditions.

    Condensation Reactions: The carbohydrazide group can participate in condensation reactions to form various heterocyclic compounds.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride .

Scientific Research Applications

N’-(2-chloroacetyl)-1H-indole-2-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The indole ring can interact with various biological receptors, influencing cellular pathways and processes .

Comparison with Similar Compounds

N’-(2-chloroacetyl)-1H-indole-2-carbohydrazide can be compared with other indole derivatives such as:

Properties

IUPAC Name

N'-(2-chloroacetyl)-1H-indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c12-6-10(16)14-15-11(17)9-5-7-3-1-2-4-8(7)13-9/h1-5,13H,6H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOBXNFXNFENLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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